molecular formula C5H9ClOS B1626595 S-sec-Butyl chlorothioformate CAS No. 52805-29-5

S-sec-Butyl chlorothioformate

Cat. No.: B1626595
CAS No.: 52805-29-5
M. Wt: 152.64 g/mol
InChI Key: QMEKFEIJHUSKSJ-UHFFFAOYSA-N
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Description

S-sec-Butyl chlorothioformate is an organosulfur compound with the molecular formula CH3CH2CH(CH3)SCOCl. It is a colorless to brown liquid with a pungent odor. This compound is primarily used in organic synthesis as a reagent for introducing the chlorothioformate group into molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions: S-sec-Butyl chlorothioformate can be synthesized through the reaction of sec-butyl mercaptan with phosgene. The reaction is typically carried out under anhydrous conditions to prevent the hydrolysis of phosgene. The general reaction is as follows:

CH3CH2CH(CH3)SH+COCl2CH3CH2CH(CH3)SCOCl+HClCH3CH2CH(CH3)SH + COCl2 \rightarrow CH3CH2CH(CH3)SCOCl + HCl CH3CH2CH(CH3)SH+COCl2→CH3CH2CH(CH3)SCOCl+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves the continuous flow of sec-butyl mercaptan and phosgene through a reactor. The reaction is maintained at a controlled temperature to optimize yield and minimize by-products. The product is then purified through distillation .

Types of Reactions:

    Substitution Reactions: this compound undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, alcohols, and thiols.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form sec-butyl mercaptan and carbon dioxide.

Common Reagents and Conditions:

    Amines: Reacts with primary and secondary amines to form thiocarbamates.

    Alcohols: Reacts with alcohols to form thiocarbonates.

    Thiols: Reacts with thiols to form dithiocarbonates.

Major Products Formed:

Scientific Research Applications

Solvolysis Reactions

S-sec-butyl chlorothioformate has been studied extensively for its solvolytic behavior. Research indicates that the compound exhibits increased stability compared to its chloroformate counterparts, making it suitable for kinetic studies involving solvolysis mechanisms.

  • Mechanism of Solvolysis:
    • The solvolysis of this compound tends to follow an ionization pathway rather than an addition-elimination mechanism, particularly in polar solvents.
    • Kinetic Studies: The rates of solvolysis have been analyzed using the Grunwald-Winstein equation, revealing a sensitivity towards solvent ionizing power and nucleophilicity .

Table 1: Comparison of Solvolytic Reactivity

CompoundMechanism TypeSensitivity to Solvent Ionizing PowerSensitivity to Solvent Nucleophilicity
This compoundIonization0.73 ± 0.030.13 ± 0.09
Tert-butyl chloroformateAddition-EliminationVariableVariable

Synthesis of Thioesters

This compound is utilized in the synthesis of thioesters through reactions with carboxylic acids. This application is particularly valuable in creating combinatorial libraries for flavor and fragrance compounds.

  • Thioester Formation: The reaction with carboxylic acids leads to the formation of various thioesters, which are important in flavor chemistry and can serve as intermediates in pharmaceutical synthesis .

Pharmaceutical Applications

The compound has shown potential in medicinal chemistry, particularly in the derivatization of active pharmaceutical ingredients (APIs). For instance, it has been used in the modification of nucleoside analogs like 5-fluorouracil, enhancing their efficacy as antitumor agents.

  • Case Study: Antitumor Agents
    • Derivatization of 5-fluorouracil using this compound has resulted in promising new compounds with improved biological activity against cancer cells .

Toxicological Considerations

While this compound has beneficial applications, it is essential to consider its toxicity profile. Studies indicate that exposure can lead to irritant effects; thus, proper handling and safety measures should be implemented during laboratory use .

Mechanism of Action

The mechanism of action of S-sec-Butyl chlorothioformate involves the nucleophilic attack on the carbonyl carbon by various nucleophiles. This results in the substitution of the chlorine atom and the formation of new carbon-sulfur bonds. The molecular targets and pathways involved depend on the specific nucleophile and the resulting product .

Comparison with Similar Compounds

    S-tert-Butyl chlorothioformate: Similar in structure but with a tert-butyl group instead of a sec-butyl group.

    O-Phenyl chlorothioformate: Contains a phenyl group instead of a butyl group.

    Phenyl chlorodithioformate: Contains two sulfur atoms in the formate group.

Uniqueness: S-sec-Butyl chlorothioformate is unique due to its sec-butyl group, which provides different steric and electronic properties compared to its tert-butyl and phenyl analogs. This uniqueness makes it suitable for specific synthetic applications where these properties are advantageous .

Biological Activity

S-sec-Butyl chlorothioformate, a member of the chlorothioformate family, is a compound that has garnered attention due to its unique chemical properties and biological activities. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.

This compound is characterized by the following chemical properties:

  • Chemical Formula : C5H9ClO2S
  • CAS Registry Number : 17462-58-7
  • Physical State : Colorless liquid
  • Solubility : Insoluble in water, more dense than water

Chlorothioformates, including this compound, exhibit biological activity primarily through their reactivity with nucleophiles. The replacement of oxygen in chloroformates with sulfur alters their reactivity and stability. Research indicates that the presence of sulfur can lead to different reaction pathways compared to their oxygen counterparts.

Reaction Pathways

  • Addition-Elimination Pathway : This pathway involves nucleophilic attack by a solvent on the acyl carbon, leading to the formation of products through intermediate states.
  • Ionization Pathway : This pathway is characterized by the formation of ion pairs after the loss of carbon dioxide, particularly evident in reactions involving tertiary substrates.

Biological Activity

The biological activity of this compound has been explored in various studies, particularly its solvolytic behavior and potential toxicity.

Solvolytic Studies

A detailed study on 1-adamantyl chlorothioformate demonstrated that solvolysis occurs via two primary pathways depending on solvent type:

  • In hydroxylic solvents, significant differences in reaction rates were observed based on the solvent's nucleophilicity.
  • The selectivity values for products varied with solvent composition, indicating complex interactions during solvolysis.
Solvent CompositionSelectivity (S)
Aqueous Ethanol0.45 - 0.58
Aqueous TFE0.78 - 2.12

This table illustrates how solvent composition influences product selectivity during solvolysis reactions involving this compound.

Toxicological Aspects

Research has documented the toxicological profile of chlorothioformates. They are known to be direct contact irritants and can cause severe irritation to skin and mucous membranes. Inhalation exposure may lead to respiratory distress and other systemic effects.

Case Studies

  • Hydrolysis Rates : A comparative study evaluated the hydrolysis rates of various chlorothioformates, including this compound. The results indicated that hydrolysis is significantly slower than that of corresponding chloroformates due to the stability imparted by sulfur.
  • Toxicity Assessment : A toxicity assessment highlighted that exposure to this compound could result in acute health effects such as coughing and gastrointestinal distress upon ingestion or inhalation.

Properties

IUPAC Name

S-butan-2-yl chloromethanethioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9ClOS/c1-3-4(2)8-5(6)7/h4H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMEKFEIJHUSKSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30535355
Record name S-Butan-2-yl carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52805-29-5
Record name S-Butan-2-yl carbonochloridothioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30535355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name S-sec-Butyl chlorothioformate
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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